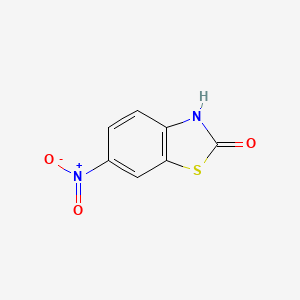

6-Nitro-2-benzothiazolinone

描述

属性

IUPAC Name |

6-nitro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-7-8-5-2-1-4(9(11)12)3-6(5)13-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITPMSSAFSZYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182800 | |

| Record name | 2(3H)-Benzothiazolone, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28620-12-4 | |

| Record name | 2(3H)-Benzothiazolone, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028620124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolone, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28620-12-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 6-Nitro-2-benzothiazolinone

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-Nitro-2-benzothiazolinone (CAS No: 28620-12-4). As a member of the benzothiazole family, this compound is of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a recognized pharmacophore present in numerous clinically approved drugs, and strategic substitutions on the ring system can modulate biological activity.[1] This document details the physicochemical characteristics, spectroscopic profile, and reactivity of the title compound, with a particular focus on the influence of the C-6 nitro group, which is known to enhance the antibacterial, antifungal, and potential anticancer activities of this heterocyclic system.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazolinone ring. The key functional groups are the lactam (cyclic amide) within the thiazolinone ring and an electron-withdrawing nitro group (-NO₂) at the 6th position of the benzene ring. This substitution pattern is critical to its chemical reactivity and biological profile.

Caption: Molecular structure of this compound.

The core physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 28620-12-4 | [4][5][6][7] |

| Molecular Formula | C₇H₄N₂O₃S | [4][6][7][8] |

| Molecular Weight | 196.18 g/mol | [4][6][7][8] |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 246 °C (decomposes) | [4][5] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [4][5] |

| pKa (Predicted) | 8.78 ± 0.20 | [4][5] |

| Storage | Store at room temperature, sealed in a dry environment | [4][5] |

Synthesis and Reactivity

The primary synthetic route to this compound involves the electrophilic nitration of the parent compound, 2-benzothiazolinone (also known as 2-hydroxybenzothiazole).[4] This reaction is a classic example of electrophilic aromatic substitution, where the benzothiazole nucleus is sufficiently activated to react with a nitrating agent.

Causality of Experimental Design: The choice of a strong acid mixture, such as nitric acid in sulfuric acid, is crucial. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the electron-rich benzene ring. The substitution occurs preferentially at the C-6 position, guided by the directing effects of the heterocyclic system.

Caption: General synthesis workflow for this compound.

Representative Synthetic Protocol

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-benzothiazolinone to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

-

Reaction Execution: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[9]

Reactivity Profile: The lactam nitrogen of this compound is nucleophilic and can be readily alkylated. This makes the compound a valuable starting reagent for the synthesis of a diverse library of 3-alkyl-6-nitro-2-benzothiazolinones, allowing for further exploration of structure-activity relationships.[4]

Spectroscopic Characterization

Unambiguous identification of this compound requires a suite of spectroscopic techniques. The data provides a structural fingerprint of the molecule.

-

¹³C Nuclear Magnetic Resonance (NMR): The ¹³C NMR spectrum, typically run in a solvent like DMSO-d₆, will show distinct signals for the seven carbon atoms.[10] Key expected resonances include a signal for the carbonyl carbon (C=O) in the downfield region (~170 ppm), and six aromatic carbon signals, with the carbon attached to the nitro group (C-6) being significantly influenced by its electron-withdrawing nature.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A moderate band around 3100-3300 cm⁻¹.

-

C=O Stretch (Lactam): A strong band around 1680-1720 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

N-O Stretch (Nitro Group): Two very strong, characteristic bands for the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1330-1370 cm⁻¹) stretches.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. In an electron ionization (EI-MS) or electrospray ionization (ESI-MS) experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its molecular weight of approximately 196.18.

Biological and Pharmacological Context

The benzothiazole scaffold is a privileged structure in medicinal chemistry.[1] The introduction of a nitro group at the C-6 position significantly impacts the molecule's electronic properties and, consequently, its biological activity. Research on related compounds has demonstrated that the 6-nitro substitution is a key determinant for potent antimicrobial effects.

-

Antifungal Activity: 6-nitro substituted benzothiazole analogues have shown potent inhibitory activity against fungi such as Aspergillus niger and Chaetomium globosum.[2]

-

Antibacterial Activity: The 6-nitro group has been shown to enhance antibacterial activity in various benzothiazole derivatives against both Gram-positive and Gram-negative bacteria.[3]

-

Anticancer Potential: Substitution at the C-6 position of the benzothiazole ring, including with nitro groups, has been identified as a strategy for enhancing anticancer activity in related scaffolds.[1]

This body of evidence underscores the importance of this compound as both a potentially active compound and a critical intermediate for the development of novel therapeutic agents.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.

-

Hazard Identification: Causes skin, eye, and respiratory irritation.[4][11]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]

-

First Aid Measures:

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[11]

-

Storage: The compound is stable under recommended storage conditions. It should be kept in a tightly closed container in a dry and cool place.[4][5][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 28620-12-4 [amp.chemicalbook.com]

- 5. This compound CAS#: 28620-12-4 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. spectrabase.com [spectrabase.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 2(3H)-Benzothiazolethione,6-nitro- MSDS CasNo.4845-58-3 [lookchem.com]

6-Nitro-2-benzothiazolinone CAS number and molecular structure.

An In-Depth Technical Guide to 6-Nitro-2-benzothiazolinone for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, spectroscopic characterization, safety protocols, and explore its applications, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this compound.

Core Compound Identification and Molecular Structure

This compound is a substituted benzothiazole derivative. The presence of the nitro group at the 6-position significantly influences its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2]

-

Chemical Name: 6-Nitro-2(3H)-benzothiazolone

-

Synonyms: this compound, 6-Nitro-1,3-benzothiazol-2-one, 6-Nitrobenzo[d]thiazol-2(3H)-one[1]

Molecular Structure:

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. The data for this compound is summarized below.

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 246 °C (decomposes) | [3] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.78 ± 0.20 | [3] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |

| ¹H NMR (300 MHz, DMSO-d6) | δ 7.28 (d, J = 8.9 Hz, 1H, H4), 8.18 (dd, J = 8.9 Hz, J = 2.4 Hz, 1H, H5), 8.65 (d, J = 2.5 Hz, 1H, H7), and 12.54 (br s, 1H, NH) | [3] |

| ¹³C NMR (75 MHz, DMSO-d6) | δ 111.9 (CH), 119.6 (CH), 123.2 (CH), 125.0 (Caro), 142.5 (Caro), 142.9 (Caro), 171.2 (C=O) | [3][6] |

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is typically achieved through the nitration of a benzothiazole precursor. The following protocol is a well-established method.

Experimental Protocol: Synthesis of 6-Nitro-2(3H)-benzothiazolone

Starting Material: 2-Hydroxybenzothiazole (also known as 2-Benzothiazolol)

Reagent: 70% Nitric Acid

Procedure:

-

To 20 mL of 70% nitric acid, carefully add 10 g (66 mmol) of 3H-benzothiazol-2-one.

-

Stir the reaction mixture at 20 °C for 3 hours.

-

Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with deionized water to remove any residual acid.

-

Purify the crude product by recrystallization from anhydrous ethanol. The expected yield is approximately 90%.[3]

Causality and Experimental Choices:

-

Choice of Nitrating Agent: 70% nitric acid serves as both the solvent and the nitrating agent. The high concentration ensures an efficient electrophilic aromatic substitution reaction.

-

Temperature Control: Maintaining the reaction at 20 °C is crucial. Higher temperatures could lead to the formation of undesired byproducts through over-nitration or decomposition.

-

Purification: Recrystallization from ethanol is an effective method for purifying the final product, as this compound has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for the separation of impurities.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Benzothiazole and its derivatives are recognized as important pharmacophores due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7] The nitro group, being a strong electron-withdrawing group, often enhances the biological efficacy of heterocyclic compounds.[2]

-

Intermediate in Organic Synthesis: this compound is a key starting material for the synthesis of various 3-alkyl-6-nitro-2-benzothiazolinones.[3] These derivatives can be further modified to create a library of compounds for biological screening.

-

Potential Antimicrobial and Antifungal Agent: The 6-nitro substitution on the benzothiazole ring has been shown to be effective against Aspergillus niger and Chaetomium globosum.[8] Derivatives of 6-nitrobenzothiazole have also demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[9][10][11]

-

Anticancer Research: The benzothiazole scaffold is present in several compounds with demonstrated antitumor activity.[7] The introduction of a nitro group at the 6-position could be a strategic modification to enhance the cytotoxicity of novel anticancer drug candidates.[8]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following are key safety precautions based on available Material Safety Data Sheets (MSDS).

-

Hazard Identification: This compound is classified as an irritant, causing skin and serious eye irritation.[12][13] It may also cause respiratory irritation.[12] Some related compounds are considered toxic if swallowed.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[12][15]

-

Hand Protection: Handle with appropriate chemical-resistant gloves.[12][15]

-

Skin and Body Protection: Wear impervious clothing to prevent skin exposure.[12][15]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits are exceeded.[14][15]

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12]

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[12]

-

-

Handling and Storage: Handle in a well-ventilated area.[15] Avoid formation of dust and aerosols.[12] Store in a tightly closed container in a dry and cool place.[15]

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of new pharmaceuticals and functional materials. Its synthesis is straightforward, and its reactivity allows for a wide range of chemical modifications. Researchers and drug development professionals can leverage the information in this guide to safely handle and effectively utilize this compound in their research endeavors. The presence of the nitro group on the privileged benzothiazole scaffold makes it a particularly interesting candidate for further investigation in medicinal chemistry.

References

- 1. This compound CAS#: 28620-12-4 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 28620-12-4 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 10. jocpr.com [jocpr.com]

- 11. rjpbcs.com [rjpbcs.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. unitedvaccines.msdssoftware.com [unitedvaccines.msdssoftware.com]

- 15. 2(3H)-Benzothiazolethione,6-nitro- MSDS CasNo.4845-58-3 [lookchem.com]

A Technical Guide to the Discovery and Historical Development of Benzothiazole Compounds in Medicinal Chemistry

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, represents a cornerstone in the edifice of medicinal chemistry.[1] Its structure, featuring a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur, confers a unique combination of planarity, lipophilicity, and hydrogen bonding capability.[2][3] This deceptively simple scaffold has proven to be a "privileged structure," capable of interacting with a vast array of biological targets with high affinity and specificity.[4][5] Consequently, benzothiazole derivatives have emerged as crucial pharmacophores in the development of treatments for a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5][6][7] This guide provides an in-depth exploration of the historical journey of benzothiazole, from its initial synthesis to its current status as a highly valued scaffold in modern drug discovery. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the mechanistic insights that have cemented the importance of this remarkable heterocyclic system.

Chapter 1: The Dawn of Benzothiazoles (Late 19th - Early 20th Century)

The story of benzothiazole begins in 1879 with the pioneering work of August Wilhelm von Hofmann.[8] His initial synthesis of 2-substituted benzothiazoles laid the fundamental groundwork for the entire field.[8] Early investigations were not focused on medicinal applications but rather on the burgeoning field of synthetic dyes. One of the most notable early derivatives is Thioflavin T, a benzothiazole-based dye, which was initially used in the textile industry.[6] Little did the early chemists know that this fluorescent dye would be repurposed over a century later as a critical tool for visualizing amyloid-beta plaques, the pathological hallmark of Alzheimer's disease.[5][6] The initial applications of benzothiazoles also extended to the rubber industry, where 2-mercaptobenzothiazole derivatives were found to be excellent vulcanization accelerators.[2][9]

Chapter 2: The First Sparks of Biological Activity (Mid-20th Century)

The transition of benzothiazole from industrial chemical to a molecule of medicinal interest began in the mid-20th century as researchers started to systematically screen synthetic compounds for biological activity. Early studies uncovered the antimicrobial properties of certain benzothiazole derivatives, demonstrating their ability to inhibit the growth of various bacteria and fungi.[6][10][11] These initial findings, though modest by today's standards, were a crucial turning point. They signaled that the benzothiazole scaffold possessed the necessary structural features to interact with biological systems and elicit a therapeutic response. This sparked a wave of research aimed at synthesizing and evaluating new derivatives with improved potency and a broader spectrum of activity.[11][12]

Chapter 3: The Emergence of a Pharmacophore - Key Breakthroughs

The true potential of benzothiazole in medicinal chemistry was fully realized with the discovery of several landmark drugs and clinical candidates. These breakthroughs demonstrated the scaffold's remarkable versatility and its ability to be tailored to target specific enzymes and receptors.

A Beacon of Hope for Neurodegenerative Disease: Riluzole

One of the most significant achievements in the history of benzothiazole therapeutics is the development of Riluzole. Approved for the treatment of Amyotrophic Lateral Sclerosis (ALS), Riluzole was a landmark discovery that showcased the neuroprotective potential of the benzothiazole core.[2][5] Its mechanism of action involves the modulation of glutamate neurotransmission, highlighting the ability of the benzothiazole scaffold to interact with targets within the central nervous system.[5]

A Versatile Weapon in the Fight Against Cancer

The benzothiazole scaffold has proven to be particularly fruitful in the field of oncology.[4][7] Derivatives have been developed that exhibit potent anticancer activity through a variety of mechanisms.[7] These include the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.[4][5] Furthermore, benzothiazole-based compounds have been designed as inhibitors of key enzymes like EGFR, VEGFR, and topoisomerases.[5] This adaptability makes the benzothiazole scaffold a continuing source of inspiration for the design of novel and more effective anticancer agents.[13]

Illuminating Alzheimer's Disease: Diagnostic Imaging Agents

In a fascinating example of scientific serendipity, the historical dye Thioflavin-T and its derivatives have been repurposed as powerful diagnostic tools for Alzheimer's disease.[5][6] Compounds like Pittsburgh Compound B (PiB) are benzothiazole-based radiotracers that can cross the blood-brain barrier and selectively bind to amyloid-beta plaques.[5] This allows for the in vivo visualization of these pathological hallmarks using Positron Emission Tomography (PET) imaging, providing an invaluable tool for early diagnosis and for monitoring disease progression.

Chapter 4: Modern Synthetic Strategies & Methodologies

The journey of benzothiazole from a laboratory curiosity to a mainstay of medicinal chemistry has been paralleled by the evolution of its synthetic methodologies.

Classical Routes

The foundational methods for constructing the benzothiazole core have stood the test of time and remain relevant today. The most common classical approach involves the condensation of 2-aminothiophenols with various carbonyl compounds such as carboxylic acids, aldehydes, or acyl chlorides.[5][14][15]

Experimental Protocol: Classical Synthesis of 2-Arylbenzothiazole

This protocol describes a representative synthesis of a 2-arylbenzothiazole via the condensation of 2-aminothiophenol with an aromatic aldehyde.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-aminothiophenol and 1.0 equivalent of the desired aromatic aldehyde in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture. The acid catalyzes the initial imine formation and subsequent cyclization.

-

Reaction Execution: The mixture is then heated under reflux for several hours. The elevated temperature provides the activation energy required for the condensation and dehydrative cyclization to form the benzothiazole ring.[9]

-

Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure 2-arylbenzothiazole.

-

Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Modern Advancements

While classical methods are robust, modern medicinal chemistry demands more efficient and diverse synthetic routes. Recent years have seen the development of advanced strategies, including transition-metal-catalyzed cyclizations and the application of green chemistry principles.[5][9] These newer methods often offer milder reaction conditions, higher yields, and greater tolerance for a wider range of functional groups, expanding the accessible chemical space for novel benzothiazole derivatives.[9]

Chapter 5: Mechanism of Action - A Deeper Dive

The therapeutic success of benzothiazole compounds stems from their ability to interact with specific biological targets and modulate key signaling pathways.

Inhibition of Kinase Signaling Pathways in Cancer

Many benzothiazole-based anticancer agents function as kinase inhibitors.[5] Kinases are enzymes that play a crucial role in cell signaling, and their aberrant activity is a common driver of cancer. The planar structure of the benzothiazole scaffold allows it to fit into the ATP-binding pocket of various kinases, preventing their function and thereby halting the downstream signaling cascades that promote cell proliferation and survival.

Below is a diagram illustrating the general mechanism of a benzothiazole-based kinase inhibitor.

Caption: Benzothiazole kinase inhibitor mechanism.

Conclusion & Future Perspectives

From its humble beginnings as a component of synthetic dyes, the benzothiazole scaffold has undergone a remarkable transformation into a privileged structure in medicinal chemistry.[4][8] Its journey is a testament to the power of chemical synthesis and biological screening in the discovery of novel therapeutic agents. The structural simplicity and synthetic accessibility of the benzothiazole core continue to make it an attractive starting point for the design of new drug candidates.[5] As our understanding of disease biology deepens, we can expect that the benzothiazole scaffold will continue to play a vital role in the development of next-generation medicines targeting a wide range of human diseases, from cancer and neurodegeneration to emerging infectious threats.[6][7][10]

References

- 1. Benzothiazole: Significance and symbolism [wisdomlib.org]

- 2. Benzothiazole - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. researchgate.net [researchgate.net]

- 12. jchemrev.com [jchemrev.com]

- 13. longdom.org [longdom.org]

- 14. eurekaselect.com [eurekaselect.com]

- 15. ijper.org [ijper.org]

Physical and chemical properties of 6-Nitro-2-benzothiazolesulfonamide.

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Nitro-2-benzothiazolesulfonamide

Introduction

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide focuses on a specific, highly functionalized derivative: 6-Nitro-2-benzothiazolesulfonamide .

The strategic incorporation of two key pharmacophores—the sulfonamide group and the nitro group—onto the benzothiazole nucleus makes this compound a subject of considerable interest for drug discovery and development. The sulfonamide moiety is renowned for its role in a multitude of successful drugs, most notably as a potent zinc-binding group that enables the inhibition of metalloenzymes like carbonic anhydrase.[3][4] Concurrently, the nitro group serves to modulate the electronic properties and biological activity of the molecule, potentially enhancing its binding affinity and selectivity for therapeutic targets.[1][4]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 6-Nitro-2-benzothiazolesulfonamide. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and relevant biological context, offering field-proven insights and detailed experimental protocols to facilitate its scientific exploration.

Section 1: Chemical Identity and Structure

While a specific CAS number for 6-Nitro-2-benzothiazolesulfonamide is not consistently found in public databases, its identity is defined by its unique structure.[2] The molecule consists of a benzothiazole ring system substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 6-position with a nitro group (-NO₂).

Caption: Chemical structure of 6-Nitro-2-benzothiazolesulfonamide.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 6-nitro-1,3-benzothiazole-2-sulfonamide | - |

| Molecular Formula | C₇H₅N₃O₄S₂ | - |

| Molecular Weight | 259.26 g/mol | - |

| Key Precursor | 2-Amino-6-nitrobenzothiazole | [2] |

| Precursor CAS No. | 6285-57-0 | [2] |

Section 2: Synthesis and Purification Workflow

The synthesis of 6-Nitro-2-benzothiazolesulfonamide is logically approached via a two-step process starting from 2-aminobenzothiazole.[1] This pathway first introduces the nitro group onto the benzene ring of the benzothiazole core, followed by the conversion of the amine group into the target sulfonamide.

Caption: Conceptual workflow for the synthesis of 6-Nitro-2-benzothiazolesulfonamide.

Experimental Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (Precursor)

This protocol is based on the standard electrophilic nitration of an activated aromatic system. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzothiazole ring.

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml), ensuring the temperature is maintained below 5°C with vigorous stirring.[1][5]

-

Add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 20°C.[1][2]

-

After the addition is complete, continue stirring the reaction mixture in the cold bath for 4-5 hours to ensure the reaction proceeds to completion.[1][5]

-

Pour the reaction mixture slowly onto a large volume of crushed ice with continuous stirring. This quenches the reaction and precipitates the product salt.

-

Neutralize the acidic solution by slowly adding aqueous ammonia. The free base of the product will precipitate as a slightly orange solid.[1][5]

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acid and inorganic salts.

-

Dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed to yield purified 2-amino-6-nitrobenzothiazole.[5]

Experimental Protocol 2: Synthesis of 6-Nitro-2-benzothiazolesulfonamide

This step involves the reaction of the primary amine precursor with a sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base like pyridine, which serves as both the solvent and an acid scavenger to neutralize the HCl generated during the reaction.

-

Dissolve the 2-amino-6-nitrobenzothiazole precursor in pyridine and cool the solution in an ice bath.[1]

-

Add a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete conversion.[1]

-

Pour the reaction mixture into cold water to precipitate the crude product.[1]

-

Filter the resulting solid and wash it with water.

-

To remove the pyridine, wash the solid with a dilute acid solution (e.g., 1M HCl).

-

Wash the product again with water until the filtrate is neutral.[1]

-

Dry the crude product and recrystallize from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain the purified 6-Nitro-2-benzothiazolesulfonamide.[1]

Section 3: Physical Properties

The physical properties of 6-Nitro-2-benzothiazolesulfonamide are dictated by its rigid, aromatic structure and polar functional groups. These characteristics, particularly the poor aqueous solubility, are critical considerations for its handling and use in experimental assays.

Table 2: Summary of Physical Properties

| Property | Observation / Predicted Value | Rationale & Insights |

| Appearance | Expected to be a yellow or slightly orange solid.[1][6] | The nitroaromatic system often imparts color to organic compounds. |

| Melting Point | Expected to be a high-melting solid (>200°C).[1] | The planar, aromatic structure and polar groups lead to strong intermolecular forces and efficient crystal packing. The related 6-Nitro-2-benzothiazolinone melts at 246°C (dec.).[7] |

| Solubility | Aqueous: Very low.[8] Organic: Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in ethanol and other less polar solvents.[1][8] | The hydrophobic benzothiazole core and nitro group dominate, leading to poor aqueous solubility.[8] The planar structure contributes to strong crystal lattice energy, making it difficult for water to solvate effectively.[8] |

Solubility Challenges and Solutions

Poor aqueous solubility is a common hurdle for benzothiazole derivatives.[8] For biological assays, dissolving the compound requires a carefully considered strategy.

-

Cause of Insolubility : The planar, fused-ring structure promotes strong intermolecular forces in the solid state, while the nitro group increases overall hydrophobicity.[8]

-

Primary Solution : The use of a water-miscible organic co-solvent is standard practice. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[3][8]

Experimental Protocol 3: Preparation of a DMSO Stock Solution

This protocol ensures the compound is fully solubilized at a high concentration, which can then be diluted into aqueous buffers for experiments.

-

Preparation : Equilibrate the solid 6-Nitro-2-benzothiazolesulfonamide to room temperature before opening the vial to prevent moisture condensation.[3]

-

Weighing : Accurately weigh a precise amount of the compound using an analytical balance.

-

Dissolution : In a suitable vial, add a calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).[3]

-

Mixing : Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat to prevent degradation.[3]

-

Storage : Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store the aliquots at -20°C or -80°C to ensure long-term stability and prevent degradation from repeated freeze-thaw cycles.[3]

Section 4: Chemical Properties and Stability

The reactivity and stability of 6-Nitro-2-benzothiazolesulfonamide are governed by its three key functional components: the benzothiazole ring, the nitro group, and the sulfonamide group.

-

Nitro Group Reduction : Nitroaromatic compounds are susceptible to chemical or enzymatic reduction. The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities, which would significantly alter the compound's biological and physical properties.[3]

-

Sulfonamide Hydrolysis : The sulfonamide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, although it is generally stable at physiological pH.[3]

-

Photodegradation : The benzothiazole ring system can be sensitive to light, especially UV radiation, which can induce degradation.[3] Therefore, solutions should be protected from light during storage and experiments.[3]

-

Acidity : The sulfonamide group contains acidic protons. Adjusting the pH of an aqueous solution to deprotonate the sulfonamide may increase solubility, but this must be done with caution to avoid compound degradation.[8]

Section 5: Spectroscopic and Analytical Characterization

Confirming the identity and purity of synthesized 6-Nitro-2-benzothiazolesulfonamide requires a suite of spectroscopic techniques. The expected data, based on the analysis of closely related compounds, are summarized below.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would resonate in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would confirm the substitution pattern on the benzothiazole ring.[1][9] |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-160 ppm. The carbon attached to the sulfonamide group would also be identifiable.[1] |

| IR Spectroscopy | Characteristic absorption bands would be present for the key functional groups: • -NO₂ stretch: Sharp bands around 1325 cm⁻¹ and 1520 cm⁻¹[5] • -SO₂ stretch: Bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. • N-H stretch (sulfonamide): A band in the 3300-3200 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight (259.26) would be observed. The fragmentation pattern would likely show characteristic losses of SO₂, NO₂, and other fragments typical of nitro-thiazole compounds.[1] |

| Purity Analysis | High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity, typically using a C18 reverse-phase column with UV detection.[10] |

Section 6: Biological Context and Mechanism of Action

The presence of the sulfonamide group strongly suggests that 6-Nitro-2-benzothiazolesulfonamide acts as an inhibitor of carbonic anhydrases (CAs).[4] CAs are zinc-containing metalloenzymes that play a critical role in pH regulation and other physiological processes.[4] Their inhibition is a validated therapeutic strategy for diseases like glaucoma and cancer.[4][11]

The inhibitory mechanism is well-understood: the deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site. This binding event displaces a water/hydroxide molecule that is essential for the catalytic cycle, thereby shutting down the enzyme's function.[4]

Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.

While specific inhibitory data for 6-Nitro-2-benzothiazolesulfonamide is not widely published, data from structurally similar compounds provide a strong indication of its potential potency and selectivity.

Table 4: Inhibitory Activity (Kᵢ) of Related Benzothiazole-6-sulfonamides vs. Human CA Isoforms

| Inhibitor | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII |

| 6-Nitro-2-benzothiazolesulfonamide | 7,590 | 65.6 | 37.4 | 45.8 |

| Acetazolamide (Standard Drug) | 250 | 12 | 25 | 5.7 |

| Dorzolamide (Standard Drug) | 3,000 | 0.54 | 46 | 51 |

| Note: Data compiled from enzymatic inhibition assays of the specified compound and other standard inhibitors.[11] |

The data suggests that 6-Nitro-2-benzothiazolesulfonamide is a potent inhibitor of isoforms hCA II, IX, and XII, with significantly less activity against hCA I.[11] This indicates a degree of selectivity for the tumor-associated isoforms (IX and XII) and the physiologically dominant isoform (II).[11]

Section 7: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 6-Nitro-2-benzothiazolesulfonamide. Safety data for closely related compounds like 6-nitrobenzothiazole indicate that it should be treated as a hazardous substance.[12][13]

-

Hazard Classification : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12][13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12][14] When handling the solid powder, use a dust mask or work in a chemical fume hood to avoid inhalation.[14]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[15]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

6-Nitro-2-benzothiazolesulfonamide is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through a well-defined, two-step pathway. The key physical characteristics are its high melting point and poor aqueous solubility, the latter of which necessitates the use of co-solvents like DMSO for experimental studies. Spectroscopic analysis provides a clear path for structural confirmation and purity assessment. Based on its structural motifs and data from related analogs, its primary mechanism of action is expected to be the potent and selective inhibition of carbonic anhydrase isoforms. Adherence to standard safety protocols is essential for its handling and investigation. This guide provides a foundational resource for scientists aiming to explore the therapeutic potential of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. 6-Nitrobenzothiazole CAS#: 2942-06-5 [m.chemicalbook.com]

- 7. This compound CAS#: 28620-12-4 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. benchchem.com [benchchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 6-Nitrobenzothiazole | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Methodological Guide to Determining the Solubility of 6-Nitro-2-benzothiazolinone in DMSO and Organic Solvents

<Technical Guide >

Abstract

6-Nitro-2-benzothiazolinone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A fundamental prerequisite for its use in any experimental system, particularly in high-throughput screening (HTS) and drug development, is a thorough understanding of its solubility.[1][2] This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. As specific experimental solubility data for this compound is not widely published, this document outlines robust, field-proven protocols for both kinetic and thermodynamic solubility assessment.[3] We delve into the central role of dimethyl sulfoxide (DMSO) as a primary stock solvent and detail methodologies for evaluating solubility in other common organic solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to generate reliable and reproducible solubility data, ensuring the integrity and success of their downstream applications.

Introduction: The Criticality of Solubility Assessment

This compound (MW: 196.18 g/mol , Formula: C₇H₄N₂O₃S) is a nitroaromatic heterocyclic compound.[4][5][6] While its specific applications are still emerging, its structural motifs are common in biologically active molecules. The introduction of a nitro group significantly influences the molecule's physicochemical properties, including its electronic distribution and polarity, which in turn impacts solubility.[7][8]

In the context of drug discovery, poor solubility is a major cause of compound attrition. It can lead to unpredictable results in bioassays, underestimated toxicity, and poor bioavailability.[1][2] Therefore, determining the solubility of a compound like this compound is not a perfunctory step but a critical decision-making point in early-stage research. This guide focuses on two key types of solubility:

-

Kinetic Solubility: Assessed by diluting a DMSO stock solution into an aqueous buffer, this measurement is rapid and suited for HTS formats.[2][9][10] It reflects the concentration a compound can reach before precipitating out of a supersaturated solution under specific, time-constrained conditions.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with an excess of the solid compound.[11][12] It is a more time-intensive but highly accurate measurement, crucial for lead optimization and formulation development.[2]

Physicochemical Profile and Expected Solubility Behavior

The structure of this compound—a largely non-polar benzothiazole core appended with a polar nitro group—suggests a challenging solubility profile.

-

Aqueous Solubility: Aromatic nitro compounds are typically sparingly soluble or insoluble in water.[13][14][15] The bulky, hydrophobic ring system is expected to dominate, leading to very low aqueous solubility.

-

Organic Solvents: Solubility is expected to be significantly higher in polar aprotic solvents capable of overcoming the crystal lattice energy of the solid.

-

The Role of the Nitro Group: The electron-withdrawing nature of the nitro group makes the molecule polar, but it does not readily form hydrogen bonds with water, limiting its contribution to aqueous solubility.[7][13]

Given these characteristics, Dimethyl Sulfoxide (DMSO) is the logical starting point for solubilization.

The Central Role of DMSO in Compound Handling

DMSO is the universal solvent in drug discovery for its exceptional ability to dissolve a wide range of hydrophobic and hydrophilic molecules.[16] However, its use requires careful management.

-

Hygroscopicity: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture.[17][18] This can lead to compound precipitation and concentration errors in stock solutions over time.

-

Cellular Effects: At concentrations typically above 0.5-1%, DMSO can exert cytotoxic effects, perturb enzyme conformations, and interfere with assay results.[16][19][20] Therefore, the final DMSO concentration in any assay must be minimized and kept consistent.

The primary goal is to create a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM), which can then be serially diluted for downstream experiments.

Experimental Methodology for Solubility Determination

This section provides detailed protocols for determining both kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer

This high-throughput method is ideal for early screening to quickly assess if a compound's solubility is within an acceptable range (a common goal is >60 µg/mL).[21] The protocol uses nephelometry (light scattering) to detect precipitate formation.[9][21]

Materials and Equipment:

-

This compound (solid powder)

-

Anhydrous, high-purity DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or plate reader capable of measuring light scattering

-

Multichannel pipettes

-

Thermomixer or plate shaker

Step-by-Step Procedure:

-

Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to prepare a 20 mM stock solution.[1] Vortex vigorously and use gentle warming (37°C) or sonication if needed to ensure complete dissolution.[3] Visually confirm there are no solid particles.

-

Plate Setup: Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the first well of each series and mix thoroughly. This creates a 200 µM solution with 1% DMSO.

-

Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours with gentle shaking.[2][9]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in signal relative to control wells (containing 1% DMSO in PBS) indicates precipitate formation.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12][22] This protocol can be adapted for various organic solvents.

Materials and Equipment:

-

This compound (solid powder)

-

Selected solvents: DMSO, Ethanol, Methanol, Acetonitrile, Dichloromethane

-

Glass vials with screw caps

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25°C)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1-2 mL) of the chosen solvent (e.g., DMSO).[22] Ensure enough solid is present that some remains undissolved after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Shake the mixtures for 24-48 hours to ensure equilibrium is reached.[2][11]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove all undissolved particles.[9]

-

Quantification:

-

Prepare a calibration curve using accurately prepared standards of this compound in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and standards by HPLC-UV.

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table for easy comparison. The results will guide solvent selection for various applications, from biological assays to synthetic reactions.

Table 1: Template for Recording Thermodynamic Solubility Data for this compound at 25°C.

| Solvent | Solvent Type | Solubility (µg/mL) | Solubility (mM) | Observations |

| DMSO | Polar Aprotic | [Experimental Value] | [Experimental Value] | Clear, colorless solution |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Ethanol | Polar Protic | [Experimental Value] | [Experimental Value] | |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Experimental Value] | |

| Dichloromethane (DCM) | Non-polar | [Experimental Value] | [Experimental Value] | |

| Water (pH 7.4) | Polar Protic | [Experimental Value] | [Experimental Value] | Expected to be very low |

Visual Workflow and Decision Making

To ensure a logical progression of solubility testing, the following workflow should be considered. This process ensures that high-throughput methods are used for initial triage, followed by more rigorous, gold-standard methods for promising compounds.

Caption: Workflow for Solubility Assessment of Test Compounds.

Conclusion

While published solubility data for this compound is scarce, a systematic experimental approach can provide the critical data needed for its successful application in research. By beginning with a high-concentration DMSO stock and employing both kinetic and thermodynamic assays, researchers can build a comprehensive solubility profile. This profile is essential for designing robust experiments, ensuring data reproducibility, and making informed decisions in any research pipeline, particularly in the demanding field of drug development. Adherence to these validated protocols will mitigate risks associated with poor solubility and enable the full potential of this and other novel compounds to be explored.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. svedbergopen.com [svedbergopen.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - UCL Discovery [discovery.ucl.ac.uk]

- 21. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dissolutiontech.com [dissolutiontech.com]

Spectroscopic data analysis of 6-Nitro-2-benzothiazole derivatives.

An In-depth Technical Guide to the Spectroscopic Data Analysis of 6-Nitro-2-Benzothiazole Derivatives

Foreword: The Analytical Imperative for a Privileged Scaffold

In the landscape of medicinal chemistry, the 6-Nitro-2-benzothiazole scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] The precise structural characterization of novel derivatives based on this scaffold is not merely a procedural step but the bedrock of successful drug discovery and development. An unambiguous confirmation of molecular structure ensures that biological activity is correctly attributed and that structure-activity relationships (SAR) are accurately defined.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core spectroscopic techniques used to elucidate the structures of 6-Nitro-2-benzothiazole derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this document explains the causality behind experimental choices and data interpretation, offering a self-validating system for the comprehensive analysis of these critical heterocyclic compounds. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, not as isolated techniques, but as an integrated analytical workflow.

The Integrated Spectroscopic Workflow

The validation of a newly synthesized 6-Nitro-2-benzothiazole derivative is a systematic process. Each spectroscopic technique provides a unique piece of the structural puzzle. The synergy between these methods allows for a confident and complete characterization of the molecule's identity, purity, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment and connectivity of atoms.[3] For 6-Nitro-2-benzothiazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the arrangement of substituents and the integrity of the fused ring system.

Expertise & Causality: Interpreting the Spectra

The benzothiazole ring has a unique electronic environment that is further modulated by the strongly electron-withdrawing nitro (-NO₂) group at the 6-position. This influence is key to interpreting the spectra.

-

¹H NMR Spectroscopy : The protons on the benzothiazole ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The nitro group at C6 significantly deshields adjacent protons. Protons on the benzothiazole core, such as at positions 4, 5, and 7, give characteristic signals. For instance, in non-substituted benzothiazole derivatives, protons often show a triplet and multiple signals between δ 7.31 and 7.46 ppm, with doublets appearing further downfield between δ 7.76 and 8.01 ppm.[4] The specific substitution at the 2-position will introduce additional, characteristic signals.

-

¹³C NMR Spectroscopy : The carbon signals provide a map of the carbon framework. The presence of the nitro group generally causes a downfield shift for the carbon it is attached to (C6) and influences the chemical shifts of other carbons in the ring. Carbons in the benzothiazole ring system typically resonate between δ 110-160 ppm.[4][5] The carbonyl carbon in amide derivatives, for example, can be expected around δ 166 ppm.[4]

Table 1: Representative NMR Chemical Shifts (δ) for a 6-Nitro-2-substituted Benzothiazole Core

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale for Shift |

| H-4 | ~8.0 - 8.5 | ~120 - 125 | Deshielded by proximity to thiazole ring and influence of nitro group. |

| H-5 | ~7.5 - 8.0 | ~115 - 120 | Influenced by adjacent nitro group. |

| C-6 | N/A | ~140 - 148 | Directly attached to the electron-withdrawing nitro group. |

| H-7 | ~8.5 - 9.0 | ~122 - 128 | Deshielded by the thiazole nitrogen and influenced by the nitro group. |

| C-2 | N/A | ~155 - 170 | Position of substitution; highly dependent on the substituent. |

Note: These are approximate ranges and can vary significantly based on the substituent at the 2-position and the solvent used.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of the purified 6-Nitro-2-benzothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of polar organic compounds.

-

Instrumentation : Place the NMR tube in the spectrometer's probe.

-

Data Acquisition :

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.[6]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3] For 6-Nitro-2-benzothiazole derivatives, it provides direct evidence for the presence of the critical nitro group and confirms the integrity of the heterocyclic ring system.

Expertise & Causality: The Vibrational Fingerprint

The energy absorbed by a molecule in the infrared region corresponds to specific vibrational modes of its chemical bonds.

-

Nitro Group (-NO₂) : This group is characterized by two strong and unmistakable absorption bands.[7]

-

Asymmetric Stretch : A strong band typically appears in the 1550-1475 cm⁻¹ range.[8]

-

Symmetric Stretch : A strong band is observed in the 1360-1290 cm⁻¹ range.[8] The conjugation with the aromatic benzothiazole ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[8][9]

-

-

Benzothiazole Core : The core structure gives rise to several characteristic bands:

-

C=N Stretch : Found in the 1620-1580 cm⁻¹ region.

-

Aromatic C=C Stretches : Multiple bands in the 1600-1450 cm⁻¹ region.[10]

-

C-H Aromatic Stretch : Typically observed just above 3000 cm⁻¹.

-

Table 2: Key IR Absorption Frequencies for 6-Nitro-2-benzothiazole Derivatives

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) Group | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Benzothiazole Ring | C=N Stretch | 1620 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable | |

| Aromatic C-H | C-H Stretch | > 3000 | Medium-Weak |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR Method)

-

Sample Preparation : Ensure the solid sample is dry and pure. No extensive preparation is needed for the Attenuated Total Reflectance (ATR) method.

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).

-

Sample Scan : Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with high accuracy, allowing for the confirmation of its elemental formula.[2]

Expertise & Causality: Ionization and Fragmentation

The choice of ionization method is critical. Electrospray Ionization (ESI) is a soft ionization technique commonly used with Liquid Chromatography (LC-MS) that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information, often showing characteristic losses of the nitro group (NO₂ or NO) or cleavage within the 2-position substituent.[11][12]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Separation (Optional but Recommended) : Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is commonly used to separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization : The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.

-

Mass Analysis : The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). A full scan analysis is performed to detect the molecular ion peak [M+H]⁺.

-

Data Interpretation :

-

Identify the peak corresponding to the expected molecular weight of the 6-Nitro-2-benzothiazole derivative.

-

High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million (ppm), which can be used to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

-

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems, such as the benzothiazole ring.[13]

Expertise & Causality: Chromophores and Auxochromes

The benzothiazole ring itself is a chromophore that absorbs in the UV region.[14] The presence of the nitro group, a powerful auxochrome and electron-withdrawing group, extends the conjugation of the system. This extension causes a bathochromic shift (a shift to a longer wavelength, λmax) of the absorption bands, often pushing them towards the visible region.[15] The exact position of λmax is sensitive to the substituent at the 2-position and the solvent used.[15]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation : Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Baseline Correction : Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement : Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically over a range of 200-600 nm.

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax). This value is a characteristic property of the molecule's electronic structure.

Conclusion: A Unified Approach to Structural Validation

The structural elucidation of 6-Nitro-2-benzothiazole derivatives is a process of convergent validation. No single technique provides the complete picture. It is the integration of data—the atomic connectivity from NMR, the functional groups from IR, the molecular formula from MS, and the conjugated system from UV-Vis—that provides an unassailable confirmation of the molecular structure. This multi-faceted analytical approach ensures the scientific integrity required for advancing these promising compounds in the drug development pipeline.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives | Semantic Scholar [semanticscholar.org]

- 14. Benzothiazole [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Potential of 6-Nitro-2-benzothiazolinone

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Among its derivatives, 6-Nitro-2-benzothiazolinone emerges as a molecule of significant interest due to its structural features, which suggest a predisposition for diverse biological interactions. This technical guide provides a comprehensive overview of this compound, synthesizing current knowledge on its physicochemical properties, known biological activities, and potential therapeutic applications. We delve into its prospective roles as an anticancer, antimicrobial, and neuroprotective agent, underpinned by mechanistic insights into its interactions with key biological targets such as carbonic anhydrases and monoamine oxidases. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. The guide is intended for researchers, scientists, and drug development professionals, aiming to catalyze further investigation into this promising compound.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered substantial attention in drug discovery.[1][2] Their rigid structure and the presence of nitrogen and sulfur heteroatoms provide a unique framework for interacting with various biological targets. This has led to the development of numerous benzothiazole-containing drugs with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The versatility of the benzothiazole nucleus allows for substitutions at multiple positions, particularly at the C-2 and C-6 positions, which significantly influences the molecule's pharmacological profile.[2]

This compound incorporates two key features: the foundational benzothiazole core and a nitro group at the C-6 position. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire ring system, potentially enhancing its binding affinity to target proteins and influencing its mechanism of action. This guide will explore the pharmacological landscape shaped by this specific chemical architecture.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physicochemical properties is fundamental for drug development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28620-12-4 | [6] |

| Molecular Formula | C₇H₄N₂O₃S | [6] |

| Molecular Weight | 196.18 g/mol | [6] |

| Appearance | Light yellow to yellow solid | [7] |

| Melting Point | 246 °C (decomposes) | [7] |

| Predicted pKa | 8.78 ± 0.20 | [7] |

Data sourced from publicly available chemical databases.

Synthesis Outline: The synthesis of this compound can be achieved through various established routes. A common method involves the nitration of 2-benzothiazolol (also known as 2-hydroxybenzothiazole).[7] This electrophilic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid to introduce the nitro group at the C-6 position of the benzothiazole ring.[8] The precise control of reaction conditions, such as temperature and reactant stoichiometry, is critical to ensure high yield and purity of the final product.

Potential Pharmacological Applications and Mechanisms of Action

The benzothiazole scaffold is implicated in a wide range of biological activities. The addition of a nitro group at the 6-position can significantly influence this profile, opening up several promising therapeutic avenues.

Anticancer Activity

The most extensively documented potential for benzothiazole derivatives lies in oncology.[5][9][10] The mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[9][11]

-

Carbonic Anhydrase (CA) Inhibition: Several benzothiazole derivatives are known inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[3][10][12] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition can disrupt tumor cell survival. While direct studies on this compound are limited, its structural similarity to known CA inhibitors suggests it is a prime candidate for investigation.[3][4][13] The sulfonamide group is a classic zinc-binding group for CA inhibitors, but other moieties, including the core benzothiazole structure, contribute to binding and selectivity.[5][10]

-

Induction of Oxidative Stress and Apoptosis: The nitroaromatic structure of this compound suggests a potential to induce reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can overwhelm cellular antioxidant defenses, leading to oxidative stress, mitochondrial damage, and subsequent activation of apoptotic pathways.[14][15] Studies on similar nitro-containing benzothiazoles have demonstrated cytotoxicity in breast cancer cells (MCF-7) through this mechanism, showing inhibition of antioxidant enzymes like superoxide dismutase and glutathione reductase.[14] This pro-oxidant strategy is a recognized approach to selectively target and eliminate malignant cells.[14]

-